Dabco

Descripción

RN given refers to parent cpd

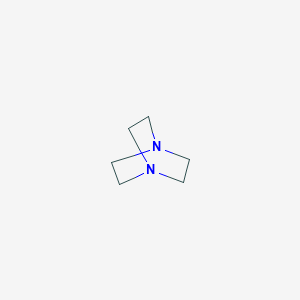

Structure

3D Structure

Propiedades

IUPAC Name |

1,4-diazabicyclo[2.2.2]octane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2/c1-2-8-5-3-7(1)4-6-8/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMNIMPAHZVJRPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCN1CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

51390-22-8 (diacetate) | |

| Record name | Triethylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000280579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0022016 | |

| Record name | 1,4-Diazabicyclo[2.2.2]octane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Other Solid; Pellets or Large Crystals, White crystals with an ammonia-like odour; Sublimes (goes directly from solid to vapour) readily at room temperature; Extremely hygroscopic (absorbs moisture from the air); [CHEMINFO] | |

| Record name | 1,4-Diazabicyclo[2.2.2]octane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triethylene diamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1135 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

174 °C | |

| Record name | 1,4-DIAZABICYCLO(2.2.2)OCTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5556 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

62 °C | |

| Record name | Triethylene diamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1135 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

13 g/100 g acetone at 25 °C; 51 g/100 g benzene at 25 °C; 77 g/100 g ethanol at 25 °C; 26.1 g/100 g methyl ethyl ketone at 25 °C, Soluble in chloroform, 45 g/100 g water at 25 °C | |

| Record name | 1,4-DIAZABICYCLO(2.2.2)OCTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5556 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.14 at 28 °C (Water = 1)[NITE; Chemical Risk Information Platform (CHRIP). Biodegradation and Bioconcentration. Ver 2006.01.30 Updated. National Institute of Technology and Evaluation. Tokyo, Japan. Thiodiethylene glycolBicyclo | |

| Record name | 1,4-DIAZABICYCLO(2.2.2)OCTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5556 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.74 [mmHg] | |

| Record name | Triethylene diamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1135 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Colorless hygroscopic crystals | |

CAS No. |

280-57-9 | |

| Record name | Dabco | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=280-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triethylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000280579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triethylenediamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56362 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Diazabicyclo[2.2.2]octane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Diazabicyclo[2.2.2]octane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRIETHYLENEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X8M57R0JS5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,4-DIAZABICYCLO(2.2.2)OCTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5556 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

158 °C | |

| Record name | 1,4-DIAZABICYCLO(2.2.2)OCTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5556 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 1,4-Diazabicyclo[2.2.2]octane (Dabco)

Introduction

1,4-Diazabicyclo[2.2.2]octane, commonly known by its trade name Dabco or as triethylenediamine (TEDA), is a bicyclic organic compound with a highly symmetrical, cage-like structure.[1] Its formula is N₂(C₂H₄)₃.[2] This unique structure, featuring two unhindered tertiary amine groups at the bridgehead positions, confers remarkable chemical properties, making it a versatile tool in synthetic chemistry.[1][3] Dabco is widely recognized as a highly nucleophilic amine, a strong Lewis base, and an efficient organocatalyst for a multitude of organic transformations.[1][2][4][5] It is a colorless to white crystalline solid that is hygroscopic and soluble in water and many organic solvents.[1][2][3][6] This guide provides a comprehensive overview of the physical and chemical properties of Dabco, intended for researchers, scientists, and professionals in drug development.

Physical and Structural Properties

Dabco is a white, hygroscopic crystalline powder at room temperature.[3][7][8] It is known to sublime readily.[7][9] Its key physical properties are summarized in the table below.

Table 1: Physical Properties of Dabco

| Property | Value | References |

| IUPAC Name | 1,4-Diazabicyclo[2.2.2]octane | [2] |

| Other Names | Triethylenediamine (TEDA) | [2] |

| CAS Number | 280-57-9 | [4] |

| Molecular Formula | C₆H₁₂N₂ | [2] |

| Molar Mass | 112.176 g·mol⁻¹ | [2] |

| Appearance | White crystalline powder, hygroscopic | [2][3][8] |

| Melting Point | 156 to 160 °C (313 to 320 °F; 429 to 433 K) | [2][4][10] |

| Boiling Point | 174 °C (345 °F; 447 K) | [2][4][10] |

| Density | 1.14 g/cm³ at 28 °C | [6][7] |

| Vapor Pressure | 2.9 mmHg at 50 °C | [7] |

| Flash Point | 62 °C (144 °F; 335 K) | [2] |

| Acidity (pKa) | pKa1: 3.0, pKa2: 8.8 (for the conjugate acid in water) | [2][7] |

| Water Solubility | 46 g/100 mL at 26 °C; Soluble and hygroscopic | [2][7] |

| Solubility ( g/100g at 25°C) | Acetone: 13, Benzene: 51, Ethanol: 77 | [6][9] |

Structural and Spectroscopic Data

-

Crystal Structure : X-ray diffraction studies reveal that Dabco possesses a highly symmetric, caged structure.[1] It is an organic heterobicyclic compound where a piperazine (B1678402) ring is bridged by an ethane-1,2-diyl group between the N1 and N4 atoms.[6] This rigid conformation is key to its reactivity. Dabco is known to form various hydrates, including a monohydrate and a hexahydrate, as well as co-crystals and salts with other molecules, where hydrogen bonding plays a significant role in the crystal architecture.[11][12][13]

-

Spectroscopy : The vibrational and electronic properties of Dabco have been characterized using various spectroscopic techniques.

-

Infrared (FT-IR) and Raman Spectroscopy : The IR and Raman spectra of Dabco have been extensively studied.[14][15] Characteristic peaks corresponding to the stretching and bending vibrations of the C-H, C-N, and C-C bonds of its bicyclic structure are well-documented.[15][16][17] These spectra can shift upon protonation, allowing for differentiation between the neutral, monoprotonated, and diprotonated forms.[14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are used to confirm the structure of Dabco and its derivatives.[18][19] In ¹H NMR, the protons on the ethylene (B1197577) bridges typically show a characteristic signal.[20][21] NMR titration experiments can be used to study its interactions with other molecules.[20]

-

Chemical Properties and Reactivity

Dabco's chemical behavior is dominated by the two nitrogen atoms located at the bridgeheads. Their unique structural environment leads to high reactivity.

Basicity and Nucleophilicity The pKa of the conjugate acid, [HDABCO]⁺, is 8.8, which is comparable to typical alkylamines.[2] However, the alkyl groups are held back in a bicyclic structure, resulting in minimal steric hindrance around the nitrogen lone pairs. This makes Dabco a highly nucleophilic base.[2][3]

Lewis Base and Ligand Activity As an unhindered amine, Dabco is a strong Lewis base and a robust ligand.[2] It forms crystalline 2:1 adducts with hydrogen peroxide and sulfur dioxide.[2] Its Lewis basicity is exploited in the synthesis of other reagents; for example, the electrophilic fluorinating agent Selectfluor is derived from the alkylation and subsequent fluorination of Dabco.[2]

Catalytic Activity Dabco is a widely used organocatalyst due to its efficiency, low cost, and non-toxic nature.[1][5]

-

Polyurethane Formation : It is a cornerstone catalyst in the production of polyurethane foams, effectively catalyzing the reaction between isocyanates and alcohols.[2][22][23]

-

Baylis-Hillman Reaction : Dabco is the classic catalyst for the Baylis-Hillman reaction, which forms a C-C bond between an aldehyde and an activated alkene.[2][3]

-

Other Catalyzed Reactions : Its catalytic scope is vast and includes cycloaddition reactions, coupling reactions, ring-opening of aziridines and epoxides, and the synthesis of various heterocyclic compounds.[5][24][25]

Chemical Reactions

-

Quenching of Singlet Oxygen : Dabco and related amines are effective quenchers of singlet oxygen, which makes them useful as antioxidants and stabilizers for dyes in applications like dye lasers and fluorescence microscopy.[2][10]

-

Demethylation : It can be used to demethylate quaternary ammonium (B1175870) salts by heating in a solvent like dimethylformamide (DMF).[2][10]

-

Ring-Opening Reactions : Quaternary ammonium salts derived from the alkylation of Dabco can undergo nucleophilic ring-opening reactions under high temperatures to yield substituted piperazine derivatives.[26]

-

Photoinduced Hydrogen-Atom Transfer (HAT) : Modified cationic Dabco structures have been designed as HAT catalysts for site-selective C-H alkylation reactions.[27]

Experimental Protocols

Detailed experimental procedures for determining the physicochemical properties of chemical compounds are standardized. Below are the general methodologies applicable to Dabco.

1. Melting Point Determination (Capillary Method)

-

Principle : The temperature at which a substance transitions from solid to liquid is measured.

-

Methodology : A small, finely powdered sample of Dabco is packed into a capillary tube. The tube is placed in a calibrated melting point apparatus. The temperature is raised slowly (1-2 °C per minute) near the expected melting point. The range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded as the melting point.

2. Boiling Point Determination (Distillation Method)

-

Principle : The temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

-

Methodology : A sample of Dabco is placed in a distillation flask with boiling chips. A thermometer is positioned so that the top of the bulb is level with the bottom of the side-arm of the flask. The flask is heated, and as the substance boils, the vapor rises, surrounds the thermometer bulb, and passes into the condenser. The temperature at which the liquid is consistently condensing and dripping is recorded as the boiling point.

3. Solubility Determination

-

Principle : Measuring the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.

-

Methodology : A known volume of a solvent (e.g., water, ethanol, benzene) is held at a constant temperature (e.g., 25 °C). Small, pre-weighed portions of Dabco are added incrementally with vigorous stirring. The addition is stopped when a saturated solution is formed (i.e., solid material remains undissolved). The total mass of dissolved Dabco is used to calculate the solubility, often expressed in g/100 mL.

4. Spectroscopic Analysis

-

FT-IR Spectroscopy : A small amount of solid Dabco is mixed with KBr powder and pressed into a pellet, or a thin film is cast onto a salt plate. The sample is placed in an FT-IR spectrometer, and the infrared spectrum is recorded to identify characteristic functional group vibrations.

-

NMR Spectroscopy : A sample of Dabco is dissolved in a deuterated solvent (e.g., CDCl₃, D₂O). The solution is placed in an NMR tube and analyzed in an NMR spectrometer. ¹H NMR provides information on the chemical environment of hydrogen atoms, while ¹³C NMR provides information on the carbon skeleton.

5. X-ray Crystallography

-

Principle : Determining the three-dimensional atomic and molecular structure of a crystal by analyzing the diffraction pattern of an X-ray beam passed through it.

-

Methodology : A single, high-quality crystal of Dabco is mounted on a goniometer. The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction patterns are collected by a detector. The data are processed computationally to solve the crystal structure, providing precise bond lengths, angles, and the overall molecular geometry.

Visualizations: Workflows and Mechanisms

References

- 1. Versatility of DABCO as a Reagent in Organic Synthesis: A Review: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 2. DABCO - Wikipedia [en.wikipedia.org]

- 3. DABCO - Knowledge - Green View Technology and Development Co., Ltd [gvchem.com]

- 4. 1,4-diazabicyclo[2.2.2]octane (DABCO) [commonorganicchemistry.com]

- 5. eurekaselect.com [eurekaselect.com]

- 6. Dabco | C6H12N2 | CID 9237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. acs.org [acs.org]

- 9. Triethylenediamine [drugfuture.com]

- 10. DABCO [chemeurope.com]

- 11. researchgate.net [researchgate.net]

- 12. Reversible phase transition of the 1 : 1 co-crystal of 1,4-diazabicyclo-[2.2.2]octane (DABCO) and hydroquinone, - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 13. mdpi.com [mdpi.com]

- 14. cdnsciencepub.com [cdnsciencepub.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. DABCO - Wikipedia [ja.wikipedia.org]

- 23. chembk.com [chembk.com]

- 24. 1,4-Diazabicyclo[2.2.2]octane (DABCO) in Organic Synthesis and Catalysis: A Quinquennial Report (2019-to Date) | Bentham Science [benthamscience.com]

- 25. scribd.com [scribd.com]

- 26. Ring-opening reactions of 1,4-diazabicyclo[2.2.2]octane (DABCO) derived quaternary ammonium salts with phenols and related nucleophiles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 27. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to the Synthesis and Purification of 1,4-Diazabicyclo[2.2.2]octane (DABCO)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Diazabicyclo[2.2.2]octane, commonly known as DABCO or triethylenediamine (TEDA), is a highly versatile and widely utilized tertiary amine in various fields of chemistry, including organic synthesis, polymer chemistry, and pharmaceutical development. Its unique bridged bicyclic structure imparts exceptional nucleophilic and basic properties, making it an effective catalyst and reagent. This technical guide provides an in-depth overview of the primary synthesis and purification methods for DABCO, tailored for professionals in research and drug development. Detailed experimental protocols, quantitative data, and process visualizations are presented to facilitate a thorough understanding and practical application of these methodologies.

Introduction

1,4-Diazabicyclo[2.2.2]octane (DABCO) is a white crystalline solid with a characteristic amine odor. Its caged structure, with two nitrogen atoms at the bridgehead positions, renders the lone pairs of electrons on the nitrogen atoms highly accessible, contributing to its strong nucleophilicity and basicity. DABCO finds extensive application as a catalyst in the production of polyurethanes, a reagent in various organic transformations such as the Baylis-Hillman reaction, and as a ligand in coordination chemistry. In the pharmaceutical industry, the piperazine (B1678402) moiety, which can be derived from DABCO, is a common structural motif in many active pharmaceutical ingredients.

This guide will explore the most prevalent methods for the synthesis of DABCO, including routes starting from piperazine derivatives, ethylenediamine (B42938), and ethanolamine (B43304). Furthermore, common laboratory and industrial purification techniques such as sublimation, distillation, and recrystallization will be detailed.

Synthesis of 1,4-Diazabicyclo[2.2.2]octane

Several synthetic pathways to DABCO have been developed, each with its own set of advantages and disadvantages concerning starting material availability, reaction conditions, and yield.

Synthesis from Piperazine Derivatives

A common laboratory-scale synthesis involves the cyclization of a piperazine derivative. One historical and notable method starts from 1-(2-chloroethyl)piperazine (B3192190).

This method, adapted from the work of Hromatka and Engel, involves the intramolecular cyclization of 1-(2-chloroethyl)piperazine.

Materials:

-

1-(2-chloroethyl)piperazine dihydrochloride (B599025)

-

Sodium hydroxide (B78521) (NaOH)

-

Solvent (e.g., ethanol)

Procedure:

-

A solution of 1-(2-chloroethyl)piperazine dihydrochloride is prepared in a suitable solvent such as ethanol.

-

A stoichiometric excess of a strong base, typically sodium hydroxide, is added to the solution to neutralize the hydrochloride and facilitate the cyclization reaction.

-

The reaction mixture is heated under reflux for several hours to promote the intramolecular nucleophilic substitution.

-

After the reaction is complete, the mixture is cooled, and the precipitated sodium chloride is removed by filtration.

-

The solvent is removed from the filtrate under reduced pressure to yield crude DABCO.

-

The crude product is then purified, typically by sublimation or recrystallization.

A similar procedure can be followed using 1-(2-bromoethyl)piperazine (B3268691) dihydrobromide.

Synthesis from Ethylenediamine

The industrial production of DABCO often utilizes ethylenediamine as a starting material, which undergoes a catalytic cyclization at elevated temperatures.

This process typically involves passing ethylenediamine vapor over a solid-acid catalyst.

Materials:

-

Ethylenediamine

-

Zeolite catalyst (e.g., ZSM-5)

-

Inert carrier gas (e.g., nitrogen)

Procedure:

-

A packed-bed reactor is prepared with a suitable zeolite catalyst, such as ZSM-5.

-

The catalyst is activated by heating under a flow of inert gas.

-

Ethylenediamine is vaporized and passed through the heated catalyst bed, often with a carrier gas like ammonia (B1221849) or nitrogen.

-

The reaction is carried out at temperatures ranging from 250 to 550 °C and pressures from 0.1 to 10 bar.

-

The product stream, containing DABCO, unreacted starting materials, and byproducts, is cooled and condensed.

-

DABCO is then separated from the mixture by fractional distillation.

Synthesis from Ethanolamine and its Derivatives

Another commercially viable route involves the catalytic conversion of ethanolamine or its derivatives, such as diethanolamine.

This method also employs a solid-acid catalyst at high temperatures. An idealized reaction is: 3 H₂NCH₂CH₂OH → N(CH₂CH₂)₃N + NH₃ + 3 H₂O.

Materials:

-

Ethanolamine (or diethanolamine)

-

Zeolite catalyst (e.g., ZSM-5 or a phosphate-based catalyst)

-

Ammonia (optional)

Procedure:

-

Similar to the ethylenediamine process, a packed-bed reactor is loaded with the chosen catalyst.

-

Ethanolamine is vaporized and passed over the catalyst at temperatures typically ranging from 300 to 500 °C.

-

The presence of ammonia can sometimes improve selectivity.

-

The reaction products are condensed and collected.

-

Purification of DABCO from the product mixture is achieved through distillation.

Table 1: Summary of Quantitative Data for DABCO Synthesis Methods

| Starting Material | Catalyst | Temperature (°C) | Pressure (bar) | Yield (%) | Purity (%) | Reference(s) |

| 1-(2-Chloroethyl)piperazine | Base (NaOH) | Reflux | Atmospheric | Moderate | - | |

| Ethylenediamine | Zeolite (e.g., ZSM-5) | 250 - 550 | 0.1 - 10 | High | - | |

| Ethanolamine | Zeolite/Phosphate | 300 - 500 | Atmospheric | High | - | |

| Piperazine | Zeolite | 250 - 550 | 0.1 - 10 | High | - |

Note: Yields and purities are highly dependent on specific reaction conditions and purification methods.

Purification of 1,4-Diazabicyclo[2.2.2]octane

Crude DABCO obtained from synthesis often contains unreacted starting materials, byproducts, and residual catalyst. Several methods are employed to achieve high purity DABCO suitable for sensitive applications.

Sublimation

Sublimation is a highly effective method for obtaining very pure DABCO, as it readily sublimes under reduced pressure.

Apparatus:

-

Sublimation apparatus

-

Vacuum pump

-

Heating mantle or oil bath

Procedure:

-

Crude DABCO is placed in the bottom of the sublimation apparatus.

-

The apparatus is assembled, and a cold finger is filled with a coolant (e.g., cold water or a dry ice/acetone slurry).

-

The apparatus is evacuated to a pressure of approximately 0.3 mmHg.

-

The bottom of the apparatus is gently heated to around 50 °C.

-

Pure DABCO will sublime and deposit as crystals on the cold finger.

-

Once the sublimation is complete, the apparatus is allowed to cool to room temperature before venting to atmospheric pressure.

-

The purified crystals are carefully scraped from the cold finger. Due to its hygroscopic nature, purified DABCO should be handled and stored under an inert atmosphere.

Distillation

Fractional distillation is a common method for purifying DABCO on a larger scale, particularly in industrial settings.

Apparatus:

-

Distillation flask

-

Fractionating column (e.g., packed column)

-

Condenser

-

Receiving flask

-

Heating mantle

-

Vacuum source (optional, for vacuum distillation)

Procedure:

-

The crude DABCO mixture is charged into the distillation flask.

-

The distillation apparatus is assembled. For mixtures with close boiling points, a packed column is recommended.

-

The mixture is heated, and the fractionating column allows for the separation of components based on their boiling points.

-

Fractions are collected at different temperature ranges. A fraction boiling between 160-180 °C will contain the majority of the DABCO.

-

A subsequent fine distillation of this fraction can yield DABCO with a purity exceeding 99.5%.

Recrystallization

Recrystallization from a suitable solvent is another effective purification technique.

Materials:

-

Crude DABCO

-

Anhydrous ethyl acetate (B1210297) (or other suitable solvent)

Procedure:

-

Crude DABCO is dissolved in a minimal amount of hot ethyl acetate.

-

The hot solution is filtered to remove any insoluble impurities.

-

The filtrate is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.

-

The resulting crystals are collected by filtration and washed with a small amount of cold, anhydrous solvent.

-

The purified crystals are dried under vacuum to remove any residual solvent.

Table 2: Physical Properties and Purification Parameters for DABCO

| Property | Value | Reference(s) |

| Melting Point | 156-160 °C | |

| Boiling Point | 174 °C | |

| Sublimation Conditions | 50 °C at 0.3 mmHg | |

| Recrystallization Solvent | Ethyl Acetate | |

| Purity after Sublimation | >99.5% | |

| Purity after Distillation | >99.5% |

Visualizing the Processes

Synthesis Pathways

The following diagrams illustrate the logical flow of the primary synthesis routes for DABCO.

Caption: Overview of major DABCO synthesis pathways.

General Experimental Workflow

The diagram below outlines a general workflow for the synthesis and purification of DABCO.

Caption: General workflow for DABCO synthesis and purification.

Conclusion

The synthesis and purification of 1,4-diazabicyclo[2.2.2]octane are well-established processes with multiple viable routes. The choice of synthesis method often depends on the desired scale of production, with catalytic gas-phase reactions of ethylenediamine or ethanolamine being favored for industrial applications due to their efficiency and the use of readily available starting materials. For laboratory-scale synthesis, cyclization of piperazine derivatives offers a more convenient approach. High-purity DABCO is readily attainable through standard purification techniques such as sublimation, distillation, and recrystallization. A thorough understanding of these methods, as detailed in this guide, is crucial for researchers and professionals who rely on high-quality DABCO for their work in catalysis, synthesis, and drug development.

Delving into the Solubility of DABCO in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the solubility of 1,4-diazabicyclo[2.2.2]octane (DABCO), a widely used catalyst and reagent, in a range of common organic solvents. Understanding the solubility of DABCO is critical for its effective application in organic synthesis, polymerization reactions, and pharmaceutical formulations. This document provides a compilation of quantitative solubility data, detailed experimental protocols for solubility determination, and visualizations to illustrate key experimental workflows.

Core Physical and Chemical Properties of DABCO

DABCO is a white crystalline powder with a characteristic amine-like odor. It is known to be hygroscopic and sublimes readily at room temperature. Its bicyclic structure, with two sterically accessible tertiary amine nitrogens, imparts high nucleophilicity and basicity, making it a versatile tool in chemistry.

| Property | Value |

| Molecular Formula | C₆H₁₂N₂ |

| Molar Mass | 112.17 g/mol |

| Melting Point | 156-160 °C |

| Boiling Point | 174 °C |

Quantitative Solubility of DABCO

The solubility of DABCO in various organic solvents has been experimentally determined. The following table summarizes the available quantitative data. It is important to note that solubility is temperature-dependent, generally increasing with a rise in temperature.

| Solvent | Temperature (°C) | Solubility (g / 100 g of Solvent) |

| Acetone | 25 | 13[1] |

| Benzene | 25 | 51[1] |

| Ethanol (B145695) | 25 | 77[1] |

| Methyl Ethyl Ketone | 25 | 26.1[1] |

| Dimethyl Sulfoxide (DMSO) | - | High (100 mg/mL)[2] |

A study by Zhao et al. (2007) investigated the solubility of DABCO in several alcohols and ethyl acetate (B1210297) across a temperature range of 276.15 K to 363.15 K (-1.0 °C to 90.0 °C).[3] The study found that the mole fraction solubility of DABCO in these solvents increases with increasing temperature.[4] The order of solubility in terms of mole fraction at a given temperature was determined to be: 1-butanol (B46404) > methanol (B129727) ≈ ethanol ≈ isopropanol (B130326) > ethyl acetate.[1]

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. Two common methods are the gravimetric method and the synthetic method with laser monitoring.

Gravimetric Method

The gravimetric method is a classical and straightforward technique for determining the equilibrium solubility of a solute in a solvent.

Principle: A saturated solution of the compound of interest is prepared at a specific temperature. A known volume or mass of the saturated solution is then taken, the solvent is evaporated, and the mass of the remaining solute is determined.

Detailed Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of DABCO to the chosen organic solvent in a sealed container (e.g., a screw-cap vial or a flask with a stopper).

-

Agitate the mixture at a constant temperature using a magnetic stirrer or a shaker bath for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is necessary to confirm saturation.

-

-

Sample Collection:

-

Once equilibrium is established, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume (e.g., 5 or 10 mL) of the clear supernatant using a pre-calibrated pipette. To avoid drawing up solid particles, a filter tip can be attached to the pipette.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the collected supernatant to a pre-weighed, dry container (e.g., an evaporating dish or a beaker).

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, a rotary evaporator or a vacuum oven at a suitable temperature can be used.

-

Once the solvent is completely removed, dry the container with the solid residue to a constant weight in a desiccator or a vacuum oven.

-

-

Calculation:

-

Determine the mass of the dissolved DABCO by subtracting the initial weight of the empty container from the final weight of the container with the dried residue.

-

Calculate the solubility, typically expressed as grams of solute per 100 grams of solvent or grams of solute per 100 mL of solvent.

-

Caption: Workflow for the Gravimetric Method of Solubility Determination.

Synthetic Method with Laser Monitoring

The synthetic method, often automated, determines the temperature at which a known composition of solute and solvent becomes a homogeneous solution upon heating. Laser monitoring provides a precise way to detect the dissolution point.

Principle: A mixture of a known mass of solute and solvent is heated at a controlled rate. A laser beam is passed through the suspension. The point at which all the solid dissolves is marked by a sharp increase in the intensity of the transmitted light, and the temperature at this point is recorded as the solubility temperature for that specific concentration.

Detailed Protocol:

-

Sample Preparation:

-

Accurately weigh a specific amount of DABCO and the chosen organic solvent into a sealed, temperature-controlled vessel equipped with a magnetic stirrer.

-

-

Heating and Monitoring:

-

The vessel is placed in a system with a programmable temperature controller and a laser light source and detector.

-

The mixture is stirred continuously while being heated at a slow, constant rate (e.g., 0.1-0.5 °C/min) to ensure thermal equilibrium.

-

A laser beam is passed through the suspension, and the intensity of the transmitted light is continuously monitored by a photodetector.

-

-

Endpoint Detection:

-

While solid particles are present, the laser light is scattered, resulting in low light transmittance.

-

At the moment the last solid particle dissolves, the solution becomes clear, and the intensity of the transmitted light reaching the detector increases sharply.

-

The temperature at which this sharp increase in transmittance occurs is recorded as the solubility temperature for the prepared concentration.

-

-

Data Collection:

-

The experiment is repeated with different known compositions of DABCO and the solvent to obtain a series of solubility data points at different temperatures. This allows for the construction of a solubility curve.

-

Caption: Workflow for the Synthetic Method with Laser Monitoring.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. An Automated System for Determining Drug Solubility Based on Laser Monitoring Technique: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 3. An automated system for determining drug solubility based on laser monitoring technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Unraveling the Nucleophilic Power of Dabco: A Technical Guide for Researchers

An in-depth exploration into the core nucleophilic nature of 1,4-diazabicyclo[2.2.2]octane (Dabco), this guide serves as a technical resource for researchers, scientists, and professionals in drug development. We delve into the fundamental principles governing its reactivity, present quantitative data for comparative analysis, and provide detailed experimental frameworks for its application.

Introduction to Dabco: A Structurally Unique and Potent Nucleophile

1,4-Diazabicyclo[2.2.2]octane, commonly known as Dabco or triethylenediamine (TEDA), is a bicyclic tertiary amine with a distinctive cage-like structure.[1] This structural rigidity and the unhindered nature of its nitrogen lone pairs are central to its potent nucleophilic character.[1] Unlike acyclic tertiary amines, the ethyl groups in Dabco are held back, minimizing steric hindrance and allowing for facile attack on electrophilic centers. This combination of high nucleophilicity and moderate basicity makes Dabco a versatile and widely employed catalyst and reagent in organic synthesis.[2]

Quantifying the Nucleophilicity of Dabco

The nucleophilic strength of Dabco has been quantified and compared to other amines using various parameters, including its pKa and the Mayr nucleophilicity parameter (N).

Basicity (pKa)

The pKa of the conjugate acid of Dabco ([HDABCO]⁺) is approximately 8.8 in water.[1] This value is comparable to that of typical acyclic alkylamines, indicating that its basicity is not anomalously high.

Mayr's Nucleophilicity Scale

A more direct measure of nucleophilic reactivity is provided by Mayr's nucleophilicity scale, which is based on the rates of reaction of nucleophiles with a set of standard electrophiles. A higher 'N' value signifies a stronger nucleophile. Dabco is a significantly more potent nucleophile than other common amine bases like 4-(dimethylamino)pyridine (DMAP). For instance, Dabco reacts approximately 1000 times faster with benzhydrylium ions than DMAP, highlighting its superior kinetic reactivity.[3]

Table 1: Comparative Nucleophilicity Data

| Compound | pKa of Conjugate Acid | Mayr's Nucleophilicity Parameter (N) | Solvent |

| Dabco | 8.8 | 17.3 | Dichloromethane |

| Triethylamine | 10.75 | 17.3 | Dichloromethane |

| Pyridine | 5.25 | 12.9 | Dichloromethane |

| 4-(Dimethylamino)pyridine (DMAP) | 9.7 | ~14 | Dichloromethane |

| Ammonia | 9.25 | 9.5 | Water |

| Ethylamine | 10.8 | 12.9 | Water |

| Diethylamine | 11.0 | 14.7 | Water |

Note: N values can vary with the solvent. The data presented provides a comparative overview.

The Role of Steric Factors

The high nucleophilicity of Dabco is intrinsically linked to its caged structure, which minimizes steric encumbrance around the nitrogen atoms.[1] In contrast, the nucleophilicity of acyclic amines is significantly influenced by steric bulk. For example, the nucleophilicity of primary amines decreases as the steric hindrance around the nitrogen increases (e.g., n-propylamine > isopropylamine (B41738) > t-butylamine).[4] Dabco's rigid framework effectively shields its lone pairs from non-bonding interactions, allowing them to remain highly accessible for nucleophilic attack.

Key Applications of Dabco's Nucleophilicity in Organic Synthesis

Dabco's potent nucleophilic character is harnessed in a wide array of organic transformations, where it often acts as a catalyst.

The Baylis-Hillman Reaction

One of the most prominent applications of Dabco is as a catalyst in the Baylis-Hillman reaction, which forms a C-C bond between an activated alkene and an aldehyde.[5][6] Dabco initiates the reaction by a nucleophilic conjugate addition to the activated alkene, generating a zwitterionic enolate intermediate. This intermediate then adds to the aldehyde, and subsequent elimination of Dabco furnishes the desired α-methylene-β-hydroxy carbonyl compound.[7]

Polyurethane Formation

In the synthesis of polyurethanes, Dabco is a widely used catalyst that accelerates the reaction between isocyanates and polyols.[8][9] While the precise mechanism is still debated, one proposed pathway involves the nucleophilic attack of Dabco on the isocyanate, activating it towards attack by the alcohol.[10] Another proposed mechanism suggests that Dabco activates the alcohol through hydrogen bonding, enhancing its nucleophilicity.[10][11]

Other Nucleophilic Catalysis

Dabco's utility extends to a variety of other reactions, including:

-

Ring-opening of aziridines and epoxides: Dabco can act as a nucleophile to initiate the ring-opening of strained heterocycles.[12]

-

Michael additions: It can catalyze the conjugate addition of various nucleophiles to α,β-unsaturated systems.[12]

-

Nucleophilic aromatic substitution (SNAr): Dabco has been shown to catalyze SNAr reactions on electron-deficient aromatic rings.[13]

Experimental Protocols

General Experimental Workflow for a Dabco-Catalyzed Reaction

References

- 1. DABCO - Wikipedia [en.wikipedia.org]

- 2. eurekaselect.com [eurekaselect.com]

- 3. A quantitative approach to nucleophilic organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. journals.dbuniversity.ac.in [journals.dbuniversity.ac.in]

- 6. Baylis-Hillman Reaction [organic-chemistry.org]

- 7. m.youtube.com [m.youtube.com]

- 8. News - Introduction to Dabco T-125 and its Application in Rigid Polyurethane [mingxuchem.com]

- 9. News - Amines in Polyurethane Production and the Role of DABCO Catalysts [mingxuchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Computational Study of Catalytic Urethane Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. eurjchem.com [eurjchem.com]

- 13. DABCO-Catalyzed Nucleophilic Aromatic Substitution and Its Use in Improving the Synthesis of O2-Benzylcytosines as Substrates of CLIP-Tag - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual Nature of DABCO: A Technical Guide to its Role as a Brønsted and Lewis Base in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Diazabicyclo[2.2.2]octane, commonly known as DABCO, is a highly versatile and widely utilized tertiary amine in organic synthesis. Its unique caged bicyclic structure, in which the lone pairs of electrons on the nitrogen atoms are sterically accessible, imparts both significant nucleophilicity and basicity. This dual character allows DABCO to function effectively as both a Lewis base and a Brønsted base, catalyzing a broad spectrum of organic transformations. This technical guide provides an in-depth exploration of DABCO's catalytic prowess, detailing its role in key reactions, presenting quantitative data, and offering experimental protocols for practical application.

DABCO as a Lewis Base: A Nucleophilic Catalyst

In its capacity as a Lewis base, DABCO donates its lone pair of electrons to an electrophilic center, initiating a variety of chemical reactions. This nucleophilic catalysis is central to several important carbon-carbon and carbon-heteroatom bond-forming reactions.

The Baylis-Hillman Reaction

One of the most prominent examples of DABCO's role as a Lewis base is in the Baylis-Hillman reaction.[1][2] This reaction facilitates the coupling of an activated alkene with an aldehyde. The mechanism involves the nucleophilic addition of DABCO to the activated alkene, forming a zwitterionic enolate intermediate. This intermediate then adds to the aldehyde, and subsequent elimination of DABCO furnishes the functionalized allylic alcohol.[2][3]

Caption: Mechanism of the DABCO-catalyzed Baylis-Hillman Reaction.

Michael Addition and Cascade Reactions

DABCO also serves as an efficient nucleophilic catalyst for Michael additions.[4] It activates α,β-unsaturated systems towards nucleophilic attack. A notable application is in cascade reactions, such as the Michael/alkylation sequence for the construction of spirocyclopropyl oxindoles. In this process, DABCO attacks an oxindole (B195798) derivative to form an ammonium (B1175870) ylide, which then undergoes a Michael addition to an α,β-unsaturated acyl phosphonate (B1237965), followed by an intramolecular alkylation to yield the spirocyclic product.[4]

Caption: DABCO-catalyzed Michael/Alkylation Cascade Reaction.

DABCO as a Brønsted Base: A Proton Acceptor

With a pKa of its conjugate acid around 8.8, DABCO is a moderately strong base capable of deprotonating a variety of organic substrates, thereby facilitating reactions that require the generation of a nucleophile or the removal of a proton in a key step.[5]

Knoevenagel Condensation

The Knoevenagel condensation, a reaction between an active methylene (B1212753) compound and a carbonyl group, is effectively catalyzed by DABCO acting as a Brønsted base.[1][6] DABCO deprotonates the active methylene compound to generate a carbanion, which then attacks the carbonyl carbon. Subsequent dehydration yields the α,β-unsaturated product. The use of DABCO often allows for mild reaction conditions and high yields.[1][6]

Caption: DABCO as a Brønsted base in Knoevenagel Condensation.

Synthesis of Heterocycles

DABCO's role as a Brønsted base is also pivotal in the synthesis of various heterocyclic compounds. For instance, in the synthesis of quinolines, DABCO can be used to promote the condensation of o-alkynylaryl isocyanides with alcohols or phenols.[6] Similarly, it catalyzes the formation of chromene derivatives through various multi-component reactions.[1][7]

Quantitative Data Summary

The following tables summarize the quantitative data for a selection of DABCO-catalyzed reactions, highlighting its efficiency under various conditions.

Table 1: DABCO-Catalyzed Knoevenagel Condensation of Aldehydes with Ethyl Cyanoacetate (B8463686) [4]

| Entry | Aldehyde | Product | Time (min) | Yield (%) |

| 1 | Benzaldehyde | Ethyl 2-cyano-3-phenylacrylate | 10 | 98 |

| 2 | 4-Chlorobenzaldehyde | Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate | 20 | 96 |

| 3 | 4-Methoxybenzaldehyde | Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate | 30 | 95 |

| 4 | 2-Naphthaldehyde | Ethyl 2-cyano-3-(naphthalen-2-yl)acrylate | 30 | 92 |

| 5 | Cinnamaldehyde | Ethyl 2-cyano-5-phenylpenta-2,4-dienoate | 5 | 99 |

Table 2: DABCO-Promoted Michael/Alkylation Cascade for Spirocyclopropyl Oxindole Synthesis [2]

| Entry | 3-Bromooxindole (Substituent) | α,β-Unsaturated Acyl Phosphonate (R) | Product | Yield (%) | dr |

| 1 | 5-Cl | Me | Ethyl 5'-chloro-3-methyl-2'-oxospiro[cyclopropane-1,3'-indoline]-2-carboxylate | 65 | 93:7 |

| 2 | 5-MeO | Me | Ethyl 5'-methoxy-3-methyl-2'-oxospiro[cyclopropane-1,3'-indoline]-2-carboxylate | 41 | 92:8 |

| 3 | H | Me | Ethyl 3-methyl-2'-oxospiro[cyclopropane-1,3'-indoline]-2-carboxylate | 58 | 96:4 |

| 4 | 7-aza | Me | Product 3m | 53 | >99:1 |

Experimental Protocols

General Procedure for DABCO-Catalyzed Knoevenagel Condensation[4]

To a stirred mixture of aldehyde (10 mmol) and ethyl cyanoacetate (12 mmol) in 6.0 g of [HyEtPy]Cl–H₂O (3 mL H₂O and 3 g [HyEtPy]Cl), 20 mmol of DABCO was added at room temperature. The reaction progress was monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture was diluted with water (30 mL) and extracted with diethyl ether (2 x 20 mL). The combined organic layers were washed with brine (2 x 20 mL), dried over anhydrous Na₂SO₄, and the solvent was removed under reduced pressure to afford the nearly pure product.

General Procedure for DABCO-Promoted Michael/Alkylation Cascade Reactions[2]

Under a nitrogen atmosphere, 3-bromooxindole (0.2 mmol, 1.0 equiv), α,β-unsaturated acyl phosphonate (0.4 mmol, 2.0 equiv), DABCO (4.5 mg, 0.04 mmol, 20 mol %), and NaHCO₃ (168.0 mg, 2.0 mmol, 10.0 equiv) were sequentially added to a flame-dried tube containing toluene (B28343) (2 mL) at room temperature. The resulting mixture was heated to 90–120 °C. After the reaction was complete (monitored by TLC), the mixture was cooled to 0 °C and quenched with an alcohol (0.4 mmol, 2.0 equiv) and DBU (30.4 mg, 0.2 mmol, 1.0 equiv) for 20 minutes. The product was then purified by silica (B1680970) gel column chromatography.

Conclusion

DABCO's ability to function as both a Lewis and a Brønsted base makes it an exceptionally valuable and versatile catalyst in organic synthesis. Its nucleophilic character drives key bond-forming reactions like the Baylis-Hillman and Michael additions, while its basicity is instrumental in condensation reactions and the synthesis of complex heterocyclic systems. The mild reaction conditions, high yields, and cost-effectiveness associated with DABCO catalysis continue to make it a preferred choice for a wide range of applications in academic research and the pharmaceutical industry. Understanding the dual nature of DABCO allows for its strategic application in the design of efficient and elegant synthetic routes.

References

- 1. A simple, efficient and green procedure for Knoevenagel condensation catalyzed by [C4dabco][BF4] ionic liquid in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Baylis-Hillman Reaction [organic-chemistry.org]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 7. journals.dbuniversity.ac.in [journals.dbuniversity.ac.in]

A Technical Guide to the Mechanism of DABCO as a Singlet Oxygen Quencher

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the mechanisms by which 1,4-diazabicyclo[2.2.2]octane (DABCO) functions as a quencher of singlet oxygen (¹O₂). It includes a detailed examination of the quenching pathways, quantitative kinetic data, experimental methodologies for analysis, and visual diagrams to illustrate core concepts and workflows.

Introduction to Singlet Oxygen and Quenching

Singlet oxygen (¹O₂) is the lowest electronically excited state of molecular oxygen. Unlike its stable triplet ground state (³O₂), singlet oxygen is a highly reactive electrophilic species.[1][2] It plays a significant role in various chemical and biological processes, including photodynamic therapy (PDT), where it is harnessed to destroy cancer cells, and in photodegradation pathways of materials.[1] However, its high reactivity also means it can indiscriminately damage biological macromolecules such as lipids, proteins, and DNA.[2][3]

To mitigate the effects of singlet oxygen or to confirm its involvement in a reaction mechanism, researchers employ "quenchers." A quencher is a molecule that deactivates singlet oxygen, returning it to its benign ground state. Quenching can occur through two primary mechanisms:

-

Physical Quenching: The quencher deactivates ¹O₂ through energy transfer or charge transfer, without undergoing any chemical change itself. The quencher returns to its ground state, and the singlet oxygen is converted back to triplet oxygen.[1][4]

-

Chemical Quenching: The quencher reacts with ¹O₂ to form new products, consuming both molecules in the process.[1][4]

DABCO is a well-established and widely used quencher, primarily recognized for its efficiency as a physical quencher.[1][5]

The Core Mechanism: Charge Transfer Quenching

DABCO's efficacy as a singlet oxygen quencher is predominantly attributed to a physical quenching mechanism involving the formation of a charge-transfer (CT) complex.[1][6] As an aliphatic amine with a low ionization potential, DABCO acts as an effective electron donor.[6] The electron-deficient singlet oxygen, in turn, acts as an electron acceptor.

The proposed mechanism proceeds as follows:

-

Encounter Complex Formation: DABCO and ¹O₂ diffuse together in solution to form a transient encounter complex.

-

Charge-Transfer Complex: Within this complex, an electron is partially or fully transferred from the nitrogen lone pair of DABCO to the singlet oxygen, forming a singlet charge-transfer complex, often depicted as [DABCO⁺···O₂⁻]*.[6]

-

Intersystem Crossing & Dissociation: This charge-transfer state is unstable and facilitates the spin-forbidden transition of oxygen back to its triplet ground state. The complex then dissociates, regenerating the ground-state DABCO molecule and triplet oxygen (³O₂).

This process is highly efficient and does not consume DABCO, allowing it to act catalytically.[5] The lack of significant solvent effect on the quenching rate constant further supports the charge-transfer mechanism over mechanisms involving more polar intermediates.[6]

Quantitative Data: Quenching Rate Constants

The efficiency of a quencher is quantified by its total quenching rate constant (kₜ), which is the sum of the physical (kₚ) and chemical (kᵣ) rate constants. For DABCO, kₜ is dominated by kₚ. The table below summarizes experimentally determined rate constants for DABCO with singlet oxygen in various solvents.

| Solvent | Rate Constant (kₜ) M⁻¹s⁻¹ | Quenching Efficiency (%) | Reference |

| Chloroform | 5.2 x 10⁷ | Not Specified | [7] |

| Methanol | 2.9 x 10⁸ | Not Specified | [6] |

| 1-Butanol | 2.7 x 10⁸ | Not Specified | [6] |

| Aprotic Media (general) | Stated as most effective | Not Specified | [5] |

| Li-O₂ Battery Electrolyte | Not Specified | 83.2 | [8] |

| Li-O₂ Battery System | Not Specified | 65.6 | [8] |

Note: Quenching efficiencies can be highly dependent on the experimental system and competing reactions, as seen in the battery electrolyte examples.

Experimental Protocols

The determination of singlet oxygen quenching rate constants typically involves indirect methods that monitor the disappearance of ¹O₂ in the presence of a quencher.

This is the most direct method for studying ¹O₂ kinetics. It measures the characteristic phosphorescence of singlet oxygen at ~1270 nm.

Methodology:

-

Sample Preparation: A solution is prepared containing a photosensitizer (e.g., Rose Bengal, Methylene Blue) in a solvent of interest (often a deuterated solvent to increase ¹O₂ lifetime).[4] The initial absorbance of the sensitizer (B1316253) at the excitation wavelength is typically set between 0.2 and 0.3.[4]

-

Excitation: The solution is excited with a pulsed laser (e.g., Nd:YAG at 532 nm) to generate the triplet state of the sensitizer, which then transfers its energy to ³O₂ to produce ¹O₂.[4]

-

Detection: The time-resolved decay of the ¹O₂ phosphorescence at ~1270 nm is monitored using a sensitive near-infrared detector (e.g., a liquid nitrogen-cooled Germanium photodiode) coupled to a digital oscilloscope.

-

Quenching Measurement: The decay lifetime of ¹O₂ is measured in the absence (τ₀) and presence (τ) of various concentrations of DABCO.

-

Data Analysis: A Stern-Volmer plot is constructed by plotting the inverse of the observed lifetime (1/τ) against the concentration of DABCO ([Q]). The slope of this plot yields the total quenching rate constant, kₜ, according to the equation: 1/τ = 1/τ₀ + kₜ[Q]

This method uses a chemical probe that reacts specifically with singlet oxygen, leading to a change in its absorbance or fluorescence.

Methodology:

-

System Setup: A solution is prepared containing a photosensitizer, the chemical probe (e.g., N,N-dimethyl-4-nitrosoaniline (RNO) or 1,3-diphenylisobenzofuran (B146845) (DPBF)), and the solvent.[1]

-

¹O₂ Generation: The solution is irradiated with a light source appropriate for the sensitizer, leading to the steady-state production of ¹O₂.

-

Monitoring: The consumption of the probe is monitored over time by measuring the decrease in its characteristic UV-Vis absorbance.

-

Inhibition by Quencher: The experiment is repeated in the presence of a known concentration of DABCO. DABCO competes with the probe for singlet oxygen, thereby reducing the rate of probe consumption (bleaching).

-

Kinetic Analysis: The rate of probe bleaching with and without the quencher is used to calculate the quenching rate constant of DABCO, based on the known reaction rate of the probe with ¹O₂.

Jablonski Diagram: ¹O₂ Formation and Quenching

The overall process of photosensitized singlet oxygen generation and its subsequent quenching by DABCO can be visualized using a modified Jablonski diagram.

Conclusion

DABCO serves as a highly effective and reliable physical quencher for singlet oxygen. Its mechanism is rooted in the formation of a transient charge-transfer complex, which facilitates the de-excitation of singlet oxygen back to its ground triplet state without chemical consumption of the quencher. This makes DABCO an invaluable tool in chemical and biological research for both protecting systems from photodamage and for mechanistically probing the involvement of singlet oxygen in various reaction pathways. The quantitative assessment of its quenching efficiency is readily achievable through established spectroscopic techniques, further cementing its role as a standard singlet oxygen quencher in scientific studies.

References

- 1. Quenching of singlet oxygen by natural and synthetic antioxidants and assessment of electronic UV/Visible absorption spectra for alleviating or enhancing the efficacy of photodynamic therapy | Biomedical Research and Therapy [bmrat.org]

- 2. scientificarchives.com [scientificarchives.com]

- 3. researchgate.net [researchgate.net]

- 4. Singlet Oxygen Quenching by Resveratrol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. pnas.org [pnas.org]

Core Principles of the DABCO-Catalyzed Baylis-Hillman Reaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Baylis-Hillman reaction is a potent carbon-carbon bond-forming reaction that connects the α-position of an activated alkene with an electrophile, typically an aldehyde or an imine. This reaction is distinguished by its atom economy and the generation of densely functionalized molecules from readily available starting materials.[1][2][3] Among the various catalysts employed, 1,4-diazabicyclo[2.2.2]octane (DABCO) has emerged as a highly efficient and widely used organocatalyst for this transformation.[4][5] This technical guide delves into the fundamental principles of the DABCO-catalyzed Baylis-Hillman reaction, offering insights into its mechanism, substrate scope, and practical execution.

The Catalytic Role of DABCO and the Reaction Mechanism

DABCO, a bicyclic tertiary amine, functions as a nucleophilic catalyst in the Baylis-Hillman reaction.[4] Its efficacy stems from its strong nucleophilicity and its ability to act as a good leaving group, which is crucial for catalyst turnover.[6] The generally accepted mechanism proceeds through a series of well-defined steps:

-

Michael Addition: The reaction is initiated by a conjugate (Michael) addition of DABCO to the activated alkene. This step forms a zwitterionic enolate intermediate, which is stabilized by the electron-withdrawing group of the alkene.[6]

-

Aldol-Type Addition: The generated enolate then acts as a nucleophile, attacking the electrophilic carbon of the aldehyde. This forms a new carbon-carbon bond and results in a second zwitterionic intermediate.[6]

-

Proton Transfer: A proton transfer, often facilitated by a protic solvent or another molecule of the aldehyde, neutralizes the alkoxide.

-

Catalyst Elimination: The final step involves the elimination of DABCO, which regenerates the catalyst and forms the double bond in the final allylic alcohol product.[6]

The rate-determining step is generally considered to be the aldol-type addition, which is often second order in the aldehyde.[2]

Substrate Scope and Reactivity

A key advantage of the DABCO-catalyzed Baylis-Hillman reaction is its broad substrate scope.

Electrophiles: A wide range of aldehydes, including aromatic, heteroaromatic, and aliphatic aldehydes, can be successfully employed.[1] Aromatic aldehydes bearing electron-withdrawing groups tend to react faster than those with electron-donating groups.[7] In addition to aldehydes, imines can also serve as electrophiles in the aza-Baylis-Hillman reaction.[8]

Activated Alkenes: The reaction is compatible with various activated alkenes, where the activating group (EWG) can be an ester, ketone, nitrile, sulfone, or amide.[1] Common examples include acrylates, acrylonitrile, and methyl vinyl ketone.

The following tables summarize the performance of the DABCO-catalyzed Baylis-Hillman reaction with a variety of substrates.

Table 1: Reaction of Various Aldehydes with Methyl Acrylate (B77674)

| Aldehyde | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | Reference |

| Benzaldehyde (B42025) | DABCO (10) | Neat | 24 | 85 | [7] |

| 4-Nitrobenzaldehyde | DABCO (10) | Neat | 6 | 95 | [7] |

| 4-Chlorobenzaldehyde | DABCO (10) | Neat | 18 | 90 | [7] |

| 4-Methoxybenzaldehyde | DABCO (10) | Neat | 48 | 80 | [7] |

| 2-Naphthaldehyde | DABCO (10) | Neat | 30 | 88 | [7] |

| Furfural | DABCO (10) | Neat | 12 | 92 | [7] |

| Heptanal | DABCO (10) | Neat | 72 | 75 | [7] |

Table 2: Reaction of Benzaldehyde with Various Activated Alkenes

| Activated Alkene | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | Reference |

| Methyl Acrylate | DABCO (10) | Neat | 24 | 85 | [7] |

| Ethyl Acrylate | DABCO (10) | Neat | 30 | 82 | [9] |

| Acrylonitrile | DABCO (10) | Neat | 12 | 90 | [10] |

| Methyl Vinyl Ketone | DABCO (10) | DMSO | 24 | 78 | |

| Phenyl Acrylate | DABCO (10) | DMF | 48 | 75 | [9] |

Experimental Protocols

The following protocols provide a general framework for conducting a DABCO-catalyzed Baylis-Hillman reaction.

General Procedure for the Reaction of an Aldehyde with an Activated Alkene

Materials:

-

Aldehyde (1.0 mmol)

-

Activated alkene (1.2 mmol)

-

DABCO (0.1 mmol, 10 mol%)

-

Solvent (optional, e.g., DMF, DMSO, or neat)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 mmol) and the activated alkene (1.2 mmol).

-

If a solvent is used, add it to the flask (e.g., 2 mL of DMF).

-

Add DABCO (0.1 mmol) to the reaction mixture.

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired Baylis-Hillman adduct.

Example Protocol: Synthesis of Methyl 2-(hydroxy(phenyl)methyl)acrylate

Materials:

-

Benzaldehyde (1.06 g, 10 mmol)

-

Methyl acrylate (1.03 g, 12 mmol)

-

DABCO (0.112 g, 1 mmol)

Procedure:

-

In a 25 mL round-bottom flask, combine benzaldehyde (10 mmol) and methyl acrylate (12 mmol).

-

Add DABCO (1 mmol) to the mixture.

-

Stir the reaction at room temperature for 24 hours.

-

After 24 hours, dilute the mixture with 20 mL of ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl (2 x 10 mL), saturated aqueous NaHCO3 (10 mL), and brine (10 mL).

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.

-

Purify the residue by flash chromatography (silica gel, hexane:ethyl acetate = 4:1) to yield the product as a colorless oil.

References

- 1. Highly Efficient Synthesis of Novel Morita–Baylis–Hillman Adducts from Activated Ketones Using a DABCO-Based Hydroxy Ionic Liquid (HIL) as a Recyclable Catalyst-Solvent | Semantic Scholar [semanticscholar.org]

- 2. Baylis-Hillman Reaction [organic-chemistry.org]

- 3. Recent progress and prospects in the organocatalytic Morita–Baylis–Hillman reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.dbuniversity.ac.in [journals.dbuniversity.ac.in]

- 5. jk-sci.com [jk-sci.com]

- 6. youtube.com [youtube.com]

- 7. Recent progress and prospects in the organocatalytic Morita–Baylis–Hillman reaction - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02369B [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. Different Reaction Patterns in the Baylis-Hillman Reaction of Aryl Aldehydes with Phenyl Vinyl Ketone, Phenyl Acrylate and Phenyl Thioacrylate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. books.rsc.org [books.rsc.org]

Spectroscopic Profile of 1,4-Diazabicyclo[2.2.2]octane (DABCO): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for 1,4-diazabicyclo[2.2.2]octane (DABCO), a highly symmetrical, bicyclic tertiary amine. DABCO's unique caged structure and its properties as a catalyst and reagent make it a molecule of significant interest in organic synthesis and pharmaceutical development. This document presents its characteristic spectral data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols.

Quantitative Spectral Data

The following tables summarize the key quantitative data from the spectroscopic analysis of 1,4-diazabicyclo[2.2.2]octane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the high symmetry of the DABCO molecule (D₃h point group), all protons and all carbon atoms are chemically equivalent, leading to simple NMR spectra.

Table 1: ¹H NMR Spectral Data for 1,4-Diazabicyclo[2.2.2]octane

| Chemical Shift (δ) in ppm | Solvent | Multiplicity | Coupling Constant (J) in Hz | Assignment |

| 2.78[1] | CDCl₃ | Singlet | Not Applicable | -CH₂- |

Table 2: ¹³C NMR Spectral Data for 1,4-Diazabicyclo[2.2.2]octane

| Chemical Shift (δ) in ppm | Solvent | Assignment |

| 47.4, 45.6[2] | Solid-State | -CH₂- |

| 47.5 | CD₃CN (inferred from complex) | -CH₂- |

Note: The solid-state ¹³C NMR spectrum shows two peaks, which may be due to crystallographic effects.

Infrared (IR) Spectroscopy

The FT-IR spectrum of DABCO provides valuable information about its vibrational modes.

Table 3: Key FT-IR Absorption Bands for 1,4-Diazabicyclo[2.2.2]octane [3]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2945 | Strong | C-H stretch |

| 2875 | Strong | C-H stretch |

| 1450 | Medium | CH₂ scissoring |

| 1315 | Strong | CH₂ wagging |

| 1055 | Strong | C-N stretch |

| 895 | Strong | CH₂ rocking |

| 830 | Strong | C-C stretch |

Mass Spectrometry (MS)

Electron ionization mass spectrometry of DABCO results in a characteristic fragmentation pattern.

Table 4: Mass Spectrometry Data for 1,4-Diazabicyclo[2.2.2]octane [4]

| m/z | Relative Intensity (%) | Assignment |

| 112 | 100 | [M]⁺ (Molecular Ion) |

| 83 | 60 | [M - C₂H₅]⁺ |

| 70 | 95 | [M - C₃H₆]⁺ |

| 56 | 98 | [C₄H₈]⁺ or [C₃H₆N]⁺ |

| 42 | 85 | [C₂H₄N]⁺ |

UV-Vis Spectroscopy

Specific experimental UV-Vis absorption data for 1,4-diazabicyclo[2.2.2]octane was not prominently available in the reviewed literature. While some studies mention the collection of UV-Vis data for DABCO-containing complexes, the spectrum of DABCO itself is not detailed.[5][6][7] Generally, as a saturated amine, DABCO is not expected to show strong absorption in the UV-Vis region above 220 nm.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of 1,4-diazabicyclo[2.2.2]octane.

Materials:

-

1,4-diazabicyclo[2.2.2]octane (high purity)

-

Deuterated chloroform (B151607) (CDCl₃) with 0.03% tetramethylsilane (B1202638) (TMS)

-

NMR tubes (5 mm)

-

Pipettes and vials

Instrumentation:

-

A 400 MHz (or higher) NMR spectrometer

Procedure:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of 1,4-diazabicyclo[2.2.2]octane into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of CDCl₃ to the vial.

-

Gently swirl the vial to dissolve the solid completely.

-

Using a pipette, transfer the solution into a clean, dry NMR tube to a height of about 4-5 cm.

-

Cap the NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spinner turbine and adjust the depth.

-

Place the sample in the NMR spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

-

Shim the magnetic field to achieve homogeneity.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.

-

Integrate the signals in the ¹H spectrum.

-

Infrared (IR) Spectroscopy

Objective: To obtain the FT-IR spectrum of solid 1,4-diazabicyclo[2.2.2]octane.

Materials:

-

1,4-diazabicyclo[2.2.2]octane (high purity)

-

Potassium bromide (KBr), IR grade

-

Mortar and pestle (agate)

-

Pellet press

Instrumentation:

-

Fourier Transform Infrared (FT-IR) spectrometer

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly dry the KBr powder in an oven to remove any moisture.

-

Place approximately 1-2 mg of 1,4-diazabicyclo[2.2.2]octane and 100-200 mg of dry KBr into the agate mortar.

-

Grind the mixture with the pestle until a fine, homogeneous powder is obtained.

-

Transfer a portion of the powder into the pellet press die.

-

Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

The background spectrum is automatically subtracted from the sample spectrum.

-

Identify and label the major absorption peaks.

-

Mass Spectrometry (MS)

Objective: To obtain the electron ionization (EI) mass spectrum of 1,4-diazabicyclo[2.2.2]octane.

Materials:

-

1,4-diazabicyclo[2.2.2]octane (high purity)

-

A volatile solvent (e.g., methanol (B129727) or dichloromethane)

Instrumentation:

-

A mass spectrometer equipped with an electron ionization (EI) source and a suitable mass analyzer (e.g., quadrupole or time-of-flight).

Procedure:

-

Sample Preparation and Introduction:

-

Prepare a dilute solution of 1,4-diazabicyclo[2.2.2]octane in a volatile solvent (e.g., 1 mg/mL).

-

Introduce the sample into the ion source. For a volatile solid like DABCO, a direct insertion probe can be used. Alternatively, the solution can be introduced via a heated inlet system.

-

-

Ionization and Mass Analysis:

-

The sample molecules are vaporized in the ion source.

-